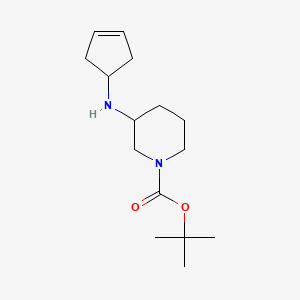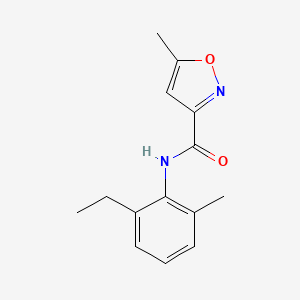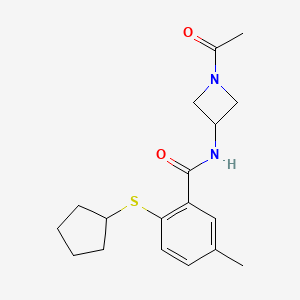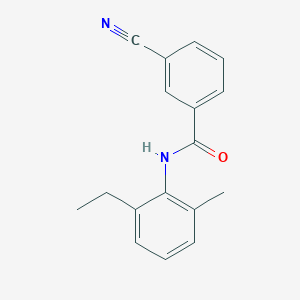
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for research on 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide-based therapies for cancer. Further studies are needed to elucidate the mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide and to identify the specific molecular targets that mediate its anticancer effects. Another area of interest is the development of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide-based therapies for inflammatory conditions such as arthritis. Further studies are needed to determine the optimal dosing and administration regimens for 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide in these conditions. Finally, research is needed to explore the potential of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide as a tool for studying the role of specific enzymes and proteins in cellular processes.
Méthodes De Synthèse
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can be synthesized through a multistep process starting from 5-bromo-2-methylbenzenesulfonyl chloride and thiophen-2-ylmethanamine. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-9-4-5-10(13)7-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNJPVWZSGDTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)



![[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636107.png)
![[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636115.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636125.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636137.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636149.png)
![[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636160.png)
![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636166.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636172.png)